Octa(aminophenyl)-t8-silsesquioxane Octa(aminophenyl)-t8-silsesquioxane
Brand Name: Vulcanchem
CAS No.: 518359-82-5
VCID: VC7129213
InChI: InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2
SMILES: C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Molecular Formula: C48H48N8O12Si8
Molecular Weight: 1153.636

Octa(aminophenyl)-t8-silsesquioxane

CAS No.: 518359-82-5

Cat. No.: VC7129213

Molecular Formula: C48H48N8O12Si8

Molecular Weight: 1153.636

* For research use only. Not for human or veterinary use.

Octa(aminophenyl)-t8-silsesquioxane - 518359-82-5

Specification

CAS No. 518359-82-5
Molecular Formula C48H48N8O12Si8
Molecular Weight 1153.636
IUPAC Name 4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline
Standard InChI InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2
Standard InChI Key QDAAEUGJSKIIGS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

OAPS features a silica-based T₈ cage structure (Si8O12\text{Si}_8\text{O}_{12}) with eight aminophenyl (-C₆H₄NH₂) groups covalently bonded to each silicon vertex . The cubic framework measures approximately 0.53 nm in edge length, while the aminophenyl substituents extend the molecular diameter to 1.7–2.2 nm. This configuration creates a rigid, three-dimensional scaffold with high surface functionality due to the amine groups.

Crystallographic and Spectroscopic Properties

X-ray diffraction (XRD) studies reveal a broad peak at 2θ=5.82\theta = 5.8^\circ, corresponding to an interplanar spacing of 17.5 Å, indicative of partial crystalline order within aggregated OAPS nanoparticles . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of N-H stretching vibrations at 3,370 cm⁻¹ and Si-O-Si asymmetric stretches at 1,100 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) further validates the structure, with aromatic proton signals at 6.6–7.2 ppm and amine protons at 4.8 ppm .

Synthesis and Optimization

Catalytic Reduction of Nitrophenyl Precursors

The most efficient synthesis involves reducing octa(nitrophenyl)-silsesquioxane (ONPS) using hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) in the presence of a 5% Pd/C-FeCl₃ catalyst . This method achieves complete nitro-to-amine conversion within 1 hour at 60°C, yielding OAPS with 92% purity. Key advantages over earlier methods include:

ParameterPrevious MethodsPd/C-FeCl₃ Method
Reaction Time6–8 hours1 hour
Yield65–70%85–90%
ByproductsNH₃, H₂ON₂, H₂O

The mechanism proceeds via two-electron transfer steps:

  • N,N-dihydroxyaminophenyl intermediate: Ar-NO2Ar-N(OH)2\text{Ar-NO}_2 \rightarrow \text{Ar-N(OH)}_2

  • Dehydration/hydrogenation: Ar-N(OH)2Ar-NHOH\text{Ar-N(OH)}_2 \rightarrow \text{Ar-NHOH}

  • Final reduction: Ar-NHOHAr-NH2\text{Ar-NHOH} \rightarrow \text{Ar-NH}_2

Purification and Stability

Gel permeation chromatography (GPC) confirms minimal oligomeric byproducts (<5%), while thermogravimetric analysis (TGA) shows decomposition onset at 320°C, ensuring stability during processing .

Material Properties and Functional Behavior

Surface and Morphological Features

Scanning electron microscopy (SEM) reveals OAPS forms 50–400 nm clusters within polymer matrices, resembling grape-like aggregates . Transmission electron microscopy (TEM) confirms individual nanoparticles of 5–10 nm, stabilized by hydrogen bonding between amine and hydroxyl groups .

Applications in Advanced Materials

CO₂ Adsorption

Functionalizing mesoporous SBA-15 silica with OAPS enhances CO₂ uptake to 1.8 mmol/g at 25°C, attributed to chemisorption via carbamate formation . The hybrid material retains 80% capacity after 10 cycles, outperforming unmodified SBA-15 (0.4 mmol/g) .

Polymer Nanocomposites

OAPS-phenolic resin composites exhibit:

  • Flame retardancy: Limiting oxygen index (LOI) increases from 28% to 34% .

  • Wear resistance: Abrasion loss decreases by 22% at 3 wt% loading .

Future Research Directions

  • Scalable Synthesis: Optimizing FeCl₃ ratios to reduce catalyst costs.

  • Biomedical Engineering: Exploring OAPS as a drug delivery vector via amine-DNA interactions.

  • Energy Storage: Testing OAPS-graphene hybrids for supercapacitor electrodes.

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